3-(3,4-diethoxyphenyl)prop-2-enoic Acid

Description

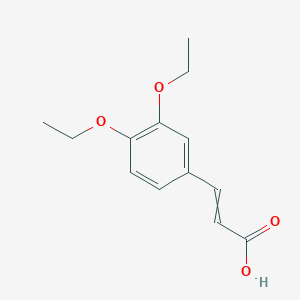

3-(3,4-Diethoxyphenyl)prop-2-enoic acid is a cinnamic acid derivative characterized by a phenyl ring substituted with ethoxy groups at the 3- and 4-positions and an α,β-unsaturated carboxylic acid side chain. The ethoxy substituents in this compound likely influence its physicochemical properties (e.g., lipophilicity) and biological interactions compared to hydroxyl- or methoxy-substituted derivatives.

Properties

IUPAC Name |

3-(3,4-diethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-16-11-7-5-10(6-8-13(14)15)9-12(11)17-4-2/h5-9H,3-4H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKHDVAIQPNASW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC(=O)O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-diethoxyphenyl)prop-2-enoic Acid typically involves the reaction of 3,4-diethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of DEPA may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Oxidation

Oxidation of the compound typically converts the propenoic acid moiety into carboxylic acids or ketones. Key reagents include potassium permanganate (KMnO₄) in acidic conditions or chromium trioxide (CrO₃) .

-

Reaction Example :

-

Major Product : 3,4-diethoxybenzoic acid, formed via cleavage of the double bond and oxidation of the α-carbon.

Reduction

Reduction targets the double bond or carboxylic acid group. Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

-

Reaction Example :

-

Major Product : 3-(3,4-diethoxyphenyl)propanoic acid, obtained through hydrogenation of the double bond.

Electrophilic Substitution

The electron-rich phenyl ring undergoes substitution reactions with reagents like bromine (Br₂) or nitric acid (HNO₃) .

-

Reaction Example :

-

Major Product : Substituted derivatives, such as brominated analogs, which are valuable for medicinal chemistry applications.

Ester Hydrolysis

The compound can undergo ester hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.

-

Reaction Example :

-

Major Product : Propenoic acid derivatives, useful in synthesizing bioactive molecules.

Reaction Comparison Table

| Reaction Type | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, H⁺ | 3,4-diethoxybenzoic acid | |

| Reduction | NaBH₄, LiAlH₄ | 3-(3,4-diethoxyphenyl)propanoic acid | |

| Electrophilic Substitution | Br₂, HNO₃/H₂SO₄ | 3,4-diethoxy-5-bromophenylprop-2-enoic acid | |

| Ester Hydrolysis | H⁺ or OH⁻ | Carboxylic acid derivatives |

Antimicrobial and Anticancer Studies

Derivatives of this compound, such as those synthesized via substitution or oxidation, have shown potential in inhibiting NDM-1 carbapenemase enzymes, which confer antibiotic resistance . For example, azetidine-containing derivatives demonstrated comparable or superior activity to the standard antibiotic aztreonam in docking and in vitro studies .

Antioxidant Activity

The compound’s ability to scavenge free radicals and modulate oxidative stress pathways has been explored in preclinical studies, highlighting its potential in treating oxidative stress-related diseases.

Scientific Research Applications

Chemistry

This compound serves as a crucial building block in organic synthesis for the preparation of more complex molecules. Its structural characteristics allow it to participate in various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution.

Biology

Research indicates that 3-(3,4-diethoxyphenyl)prop-2-enoic acid exhibits significant biological activities:

- Antioxidant Activity: It effectively scavenges free radicals and reduces oxidative stress markers in various cell lines.

- Anti-inflammatory Effects: The compound inhibits pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated macrophages.

Medicine

The compound has been explored for its potential therapeutic effects:

- Anticancer Potential: Studies show it induces apoptosis in cancer cell lines like MCF-7 (breast cancer) and HT-29 (colon cancer), modulating key signaling pathways involved in cell proliferation.

Research has highlighted the following activities:

| Activity | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Antioxidant | Human endothelial cells | 25 µM | ROS scavenging |

| Anti-inflammatory | Macrophages | 20 µM | Cytokine inhibition |

| Anticancer | MCF-7 (breast cancer) | 30 µM | Apoptosis induction |

| Anticancer | HT-29 (colon cancer) | 40 µM | PI3K/Akt pathway modulation |

Antioxidant Study

In a comparative study of phenolic compounds' antioxidant capacity, 3-(3,4-diethoxyphenyl)prop-2-enoic acid demonstrated higher efficacy than traditional antioxidants like vitamin C and E. The study utilized DPPH and ABTS assays to quantify radical scavenging activity.

Cancer Cell Line Research

A study involving multiple cancer cell lines revealed that this compound effectively inhibited cell proliferation and induced apoptosis through caspase activation pathways. This research supports its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 3-(3,4-diethoxyphenyl)prop-2-enoic Acid is not fully understood. it is suggested that the compound exerts its biological effects through the inhibition of various enzymes such as cyclooxygenase, lipoxygenase, and xanthine oxidase. Additionally, DEPA has been shown to induce apoptosis in cancer cells by activating the caspase cascade.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: The ethoxy groups in 3-(3,4-diethoxyphenyl)prop-2-enoic acid increase its lipophilicity compared to caffeic acid (hydroxyl groups) but slightly less than 3,4-dimethoxycinnamic acid (methoxy groups) due to the larger ethoxy substituents .

- Solubility : Hydroxyl groups (e.g., caffeic acid) enhance water solubility, while methoxy/ethoxy substitutions reduce it, favoring membrane permeability .

- Stability: Cyclic substituents (e.g., 3,4-methylenedioxy) resist isomerization under UV/heat stress, unlike non-cyclic analogs .

Antioxidant Activity

Antimicrobial and Pharmacological Effects

- Caffeic acid : Inhibits viral attachment (e.g., SARS-CoV-2 spike protein binding ) and exhibits broad-spectrum antimicrobial activity .

- Ferulic acid : Used in food preservation and cosmetics for antimicrobial and UV-protective properties .

- 3,4-Dimethoxycinnamic acid : Increased lipophilicity may enhance antimicrobial efficacy by improving cell membrane penetration .

Biological Activity

3-(3,4-diethoxyphenyl)prop-2-enoic acid, also known as (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid, is a phenylpropanoic acid derivative recognized for its potential biological activities. This compound has been the subject of various studies, highlighting its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

This compound features a phenyl ring substituted with two ethoxy groups at the 3 and 4 positions along with a propenoic acid moiety. Its structural similarity to cinnamic acid derivatives suggests a range of biological activities due to its ability to modulate biochemical pathways through enzyme inhibition or receptor interaction. The ethoxy substitutions enhance its lipophilicity, potentially improving membrane permeability and bioavailability compared to similar compounds without these substituents.

Antimicrobial Activity

Research indicates that 3-(3,4-diethoxyphenyl)prop-2-enoic acid exhibits significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting the growth of bacteria such as Klebsiella pneumoniae, which is known for its antibiotic resistance. The compound's potential to target metallo-β-lactamases (NDM-1) in K. pneumoniae suggests it could be developed into a novel therapeutic strategy against multi-drug resistant infections .

Antioxidant Properties

The antioxidant capacity of 3-(3,4-diethoxyphenyl)prop-2-enoic acid has been evaluated using assays such as DPPH and FRAP. These studies demonstrate that the compound can scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce pro-inflammatory cytokines such as IL-1β and TNF-α in cell lines exposed to lipopolysaccharides. This suggests a mechanism by which it may exert protective effects in inflammatory conditions .

Anticancer Activity

The anticancer potential of 3-(3,4-diethoxyphenyl)prop-2-enoic acid has been explored through various assays. It has demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's ability to act as a histone deacetylase (HDAC) inhibitor further supports its role in cancer therapy by modulating gene expression involved in tumor growth .

Case Studies

- Antimicrobial Efficacy Against Klebsiella pneumoniae : A study highlighted the docking scores of 3-(3,4-diethoxyphenyl)prop-2-enoic acid against NDM-1, indicating a promising lead for developing new antibiotics targeting resistant strains .

- Neuroprotective Effects : In research focused on neuroprotection, the compound exhibited significant protective effects against H₂O₂-induced damage in neuronal cell lines, suggesting its potential application in neurodegenerative disease treatment .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-(3,4-diethoxyphenyl)prop-2-enoic acid with high purity for structural characterization?

- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation reaction between 3,4-diethoxybenzaldehyde and malonic acid, catalyzed by piperidine or pyridine. Reaction conditions (e.g., solvent, temperature, catalyst ratio) must be optimized to minimize side products. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the trans-isomer. Structural validation should combine - and -NMR to confirm the α,β-unsaturated carboxylic acid moiety and ethoxy substituents .

Q. How can researchers distinguish between cis- and trans-isomers of this compound during spectroscopic analysis?

- Methodological Answer : The trans-isomer (E-configuration) is thermodynamically favored and typically dominant. UV-Vis spectroscopy can differentiate isomers via absorption maxima shifts (e.g., trans-isomer at ~320 nm due to conjugation). -NMR coupling constants () between the α- and β-protons of the propenoic acid group also differ: trans-isomers exhibit , while cis-isomers show . X-ray crystallography (using SHELX programs ) provides definitive confirmation of stereochemistry.

Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies should be conducted in buffered solutions (pH 1–12) at 25–60°C. HPLC-UV (C18 column, mobile phase: acetonitrile/0.1% formic acid) monitors degradation products. The α,β-unsaturated system is prone to hydrolysis under alkaline conditions, while the ethoxy groups may undergo demethylation at extreme pH. Stability data should be analyzed using Arrhenius kinetics to predict shelf-life .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in radical scavenging or enzyme inhibition studies?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model the compound’s electron distribution, HOMO-LUMO gaps, and bond dissociation energies. These predict antioxidant potential via hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. Docking simulations (AutoDock Vina) with target enzymes (e.g., cyclooxygenase) assess binding affinity and steric interactions, guiding structure-activity relationship (SAR) studies .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., oxygen concentration, metal ion presence). Standardize assays (e.g., DPPH, ORAC) under inert atmospheres to minimize pro-oxidant artifacts. Use ESR spectroscopy to detect radical intermediates. Cross-validate cell-based vs. cell-free systems: pro-oxidant effects often emerge in cellular environments due to redox cycling with intracellular metals .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?

- Methodological Answer : Screen solvents (e.g., DMSO, methanol) and anti-solvents (water, hexane) via vapor diffusion or slow evaporation. SHELXT aids in solving crystal structures from low-resolution data. If twinning occurs, use SHELXL’s TWIN command for refinement. For poorly diffracting crystals, consider co-crystallization with stabilizing ligands (e.g., cyclodextrins) .

Q. What are the challenges in quantifying trace impurities (e.g., diethoxy phenol derivatives) during HPLC-MS analysis?

- Methodological Answer : Impurities with similar polarity may co-elute. Use a gradient elution (5–95% acetonitrile in 0.1% formic acid) on a UPLC BEH C18 column (1.7 µm particles) for higher resolution. High-resolution MS (Q-TOF) with positive/negative ion switching identifies degradation products via exact mass (<5 ppm error). Validate with spiked standards and limit-of-detection (LOD) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.